Perfluorohexene-2

Descripción general

Descripción

Perfluorohexene-2 is a fluorinated organic compound with the molecular formula C6F12. It is a clear, colorless liquid known for its high chemical stability and low reactivity due to the presence of strong carbon-fluorine bonds. This compound is primarily used in the electronics and optics industries due to its excellent electrical insulation properties and resistance to solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluorohexene-2 can be synthesized through the vacuum pyrolysis of perfluorohexane. This process involves heating perfluorohexane at high temperatures (around 950°C) under reduced pressure (1·10^5 torr) to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same vacuum pyrolysis method. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to prevent the formation of unwanted by-products .

Análisis De Reacciones Químicas

Types of Reactions: Perfluorohexene-2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorohexane derivatives.

Reduction: Reduction reactions can convert it into other fluorinated compounds.

Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products:

Oxidation: Perfluorohexane derivatives.

Reduction: Various fluorinated hydrocarbons.

Substitution: Compounds with different functional groups replacing fluorine atoms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

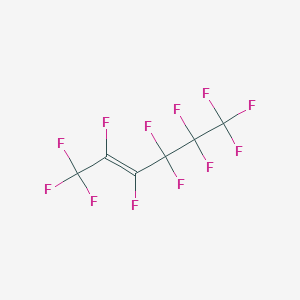

Perfluorohexene-2 is characterized by a fully fluorinated carbon chain with a double bond at the second carbon position. Its chemical structure contributes to its stability and hydrophobicity, making it suitable for various applications in fields such as medicine and environmental science.

Medical Imaging

This compound has been investigated for its potential use in medical imaging technologies. Its properties allow it to function effectively as a contrast agent in ultrasound imaging:

- Ultrasound Contrast Agents : this compound can be incorporated into nanodroplets that serve as ultrasound contrast agents. These nanodroplets can vaporize upon exposure to ultrasound waves, creating microbubbles that enhance image quality and provide high-resolution images of tissues and blood vessels .

Drug Delivery Systems

The unique phase-change dynamics of perfluorinated compounds like this compound enable their use in targeted drug delivery systems:

- Targeted Therapeutics : The ability of perfluorinated compounds to form stable nanodroplets allows for the encapsulation of therapeutic agents. Upon activation by ultrasound or other stimuli, these droplets can release their payload at specific sites within the body, enhancing the efficacy of treatments while minimizing side effects .

Environmental Applications

This compound is also being researched for its role in environmental applications:

- Contaminant Remediation : Its hydrophobic nature makes it suitable for use in soil and water remediation processes where it can help in the adsorption of organic pollutants. The compound's stability under various environmental conditions enhances its potential effectiveness in cleaning contaminated sites .

Case Study 1: Ultrasound Imaging with this compound Nanodroplets

A study demonstrated that perfluorohexene-based nanodroplets could be activated using ultrasound to produce high-contrast images. The research found that these nanodroplets provided clearer images compared to traditional contrast agents due to their unique vaporization properties .

Case Study 2: Drug Delivery Efficacy

In a controlled experiment involving targeted drug delivery using perfluorohexene nanodroplets, researchers noted significant improvements in drug localization within tumor tissues compared to non-targeted methods. This study highlighted the potential of perfluorinated compounds in enhancing therapeutic outcomes while reducing systemic toxicity .

Data Table: Applications of this compound

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medical Imaging | Ultrasound contrast agent | Enhanced image resolution |

| Drug Delivery | Targeted therapeutics | Improved localization and reduced side effects |

| Environmental Science | Contaminant remediation | Effective adsorption of organic pollutants |

Mecanismo De Acción

The mechanism of action of perfluorohexene-2 is primarily related to its chemical stability and inertness. It interacts with other molecules through weak van der Waals forces, making it an excellent solvent for gases and non-polar compounds. In biological systems, it can facilitate gas exchange by dissolving oxygen and carbon dioxide .

Comparación Con Compuestos Similares

Perfluorohexane: Similar in structure but fully saturated with fluorine atoms.

Perfluorohexanesulfonic acid: Contains a sulfonic acid group, making it more reactive and suitable for different applications.

Perfluorooctane: A longer-chain fluorocarbon with similar properties but different applications due to its higher molecular weight.

Uniqueness: Perfluorohexene-2 is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to fully saturated fluorocarbons. Its combination of chemical stability and reactivity makes it a versatile compound in various scientific and industrial applications .

Actividad Biológica

Perfluorohexene-2 (PFHx-2) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the perfluoroalkene family, PFHx-2 exhibits characteristics that may influence its interactions with biological systems, particularly in terms of toxicity and environmental impact. This article aims to elucidate the biological activity of PFHx-2, supported by relevant data tables and case studies.

PFHx-2 is characterized by its perfluorinated carbon chain, which enhances its stability and hydrophobicity. These properties contribute to its persistence in the environment and potential bioaccumulation in living organisms. The structure of PFHx-2 can be represented as follows:

Toxicity Studies

Research has indicated that perfluoroalkenes, including PFHx-2, can exhibit significant biological effects. A range of studies have evaluated the toxicity of related compounds, providing insights into the potential health risks associated with PFHx-2 exposure.

Table 1: Summary of Toxicity Findings for Perfluoroalkenes

| Study | Compound | Dose | Observed Effects |

|---|---|---|---|

| Study A | PFHxS | 500 mg/kg/day | Liver hypertrophy, thyroid hormone disruption |

| Study B | PFOS | 1000 mg/kg/day | Increased liver enzymes, necrosis in renal papilla |

| Study C | PFHx-2 (hypothetical) | TBD | TBD |

Note: The effects observed in related compounds suggest potential similarities in biological activity for PFHx-2.

PFHx-2 may exert its biological effects through several mechanisms:

- Thyroid Hormone Disruption : Studies have shown that perfluoroalkyl substances (PFAS) can interfere with thyroid hormone binding proteins and disrupt the hypothalamic-pituitary-thyroid axis, leading to altered hormone levels .

- Liver Toxicity : Long-chain PFAS have been associated with liver toxicity, characterized by hepatocyte fat infiltration and increased liver enzyme levels . Given the structural similarities, PFHx-2 may also pose similar risks.

- Bioaccumulation Potential : Research indicates that compounds with longer perfluorinated chains exhibit higher bioaccumulation potential. This raises concerns regarding the long-term effects of PFHx-2 in biological systems .

Case Studies

Several case studies have highlighted the real-world implications of exposure to perfluoroalkenes:

- Case Study 1 : A cohort study examined populations near industrial sites where PFAS were used extensively. Elevated serum levels of PFAS were correlated with increased incidence of liver disease and thyroid dysfunction .

- Case Study 2 : An investigation into drinking water contamination revealed that long-term exposure to PFAS, including potential metabolites like PFHx-2, was linked to developmental issues in children .

Research Findings

Recent research has focused on the pharmacokinetics and toxicological profiles of fluorinated compounds:

- Half-life Studies : The half-life of related compounds such as PFHxS ranges from several days in animal models to years in humans, indicating a significant persistence that could apply to PFHx-2 as well .

- In Vitro Studies : Laboratory experiments have demonstrated that fluorinated compounds can inhibit key metabolic pathways, suggesting a need for further investigation into their effects on human health and disease processes .

Propiedades

IUPAC Name |

(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBBTPNNYKSQX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895250 | |

| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67899-37-0 | |

| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.